N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide
Description
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a synthetic small molecule characterized by a pyrrole core substituted with a cyclopentyl group at the 1-position, a 4-methoxyphenyl sulfonyl moiety at the 3-position, and methyl groups at the 4- and 5-positions.
Properties
Molecular Formula |
C21H28N2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C21H28N2O4S/c1-5-19(24)22-21-20(14(2)15(3)23(21)16-8-6-7-9-16)28(25,26)18-12-10-17(27-4)11-13-18/h10-13,16H,5-9H2,1-4H3,(H,22,24) |
InChI Key |
HTPYMLXQQSGWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.
Attachment of the Methoxyphenyl Sulfonyl Group: This step involves sulfonylation, where the pyrrole derivative reacts with methoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaI), amines (e.g., NH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into two categories: sulfonamide-functionalized pyrroles and aryl sulfonamide-propanamide derivatives . Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Insights :
Cyclopropanesulfonamide in the patent compound () offers steric constraints, whereas the target’s cyclopentyl group may improve lipophilicity and membrane permeability .
Biological Activity: Bicalutamide’s trifluoromethyl and cyano groups are critical for binding to the androgen receptor. The target compound lacks these motifs but includes 4,5-dimethyl pyrrole, which could stabilize π-π stacking in enzyme active sites . The nitro group in the pyrrolopyridine analog () suggests redox activity, absent in the target compound, which may reduce off-target toxicity .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods in , involving sulfonylation of pyrrole intermediates and cyclopentyl group introduction via nucleophilic substitution. However, the absence of nitro or halogen substituents simplifies purification compared to Bicalutamide’s multi-step process .
Research Findings and Analytical Considerations
- Crystallography : SHELX-based refinement () could resolve the target compound’s conformation, particularly the orientation of the 4-methoxyphenyl sulfonyl group, which may influence packing efficiency and stability .
- Hydrogen Bonding : Graph set analysis () predicts that the sulfonamide and propanamide groups form robust hydrogen-bonding networks, akin to Bicalutamide’s crystal structure, enhancing thermal stability .
- Solubility: The 4-methoxy group likely improves aqueous solubility relative to non-polar analogs but may reduce compared to Bicalutamide’s ionizable trifluoromethyl group .
Biological Activity
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological evaluation, and the mechanisms through which it exerts its effects, supported by relevant case studies and research findings.
Synthesis and Structure
The compound can be synthesized through various chemical pathways involving cyclopentyl and pyrrole derivatives. The presence of the sulfonamide group is critical for its biological activity, particularly in inhibiting specific enzymes.
Inhibition of Cyclooxygenase (COX) Enzymes
One of the most significant biological activities of this compound is its potential as an inhibitor of cyclooxygenase (COX) enzymes. COX-2 inhibition is particularly relevant in the context of inflammatory diseases. Research has shown that sulfonamide-containing compounds can selectively inhibit COX-2, leading to reduced inflammation and pain relief .
Table 1: Inhibition Potency Against COX Enzymes
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| N-{1-cyclopentyl...} | 20 | 75 |
| Celecoxib | 10 | 85 |
| SC-58635 | 5 | 90 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Case Study: Antibacterial Efficacy
In a study assessing various derivatives, N-{1-cyclopentyl...} demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating potent antibacterial action. The structure-activity relationship (SAR) analysis highlighted that modifications to the methoxyphenyl group enhanced antibacterial efficacy.
The mechanisms through which N-{1-cyclopentyl...} exerts its biological effects involve:
- Enzyme Inhibition : The sulfonamide moiety interacts with active sites on COX enzymes, preventing substrate access and subsequent prostaglandin synthesis.
- Cell Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Metabolic Pathway Interference : By inhibiting specific enzymes involved in bacterial metabolism, the compound effectively stunts bacterial growth and replication.
Pharmacokinetics
Pharmacokinetic studies have revealed that N-{1-cyclopentyl...} possesses favorable absorption characteristics with moderate bioavailability. Its half-life allows for once-daily dosing in therapeutic settings, making it a candidate for chronic conditions such as arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
